Thymidylate Synthase Inhibition: Class-Level Potency of Thiazole-Tetrahydropyridine Scaffold
While direct data for 4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine is unavailable, a closely related thiazole-containing tetrahydropyridine analog (BindingDB ID: BDBM50040861) demonstrates potent thymidylate synthase (TS) inhibition. This class-level evidence suggests that the thiazole-tetrahydropyridine core can support high-affinity binding to TS. Compared to the clinical TS inhibitor 1843U89 (Ki = 0.09 nM) [1], this analog achieves a similar Ki of 0.0900 nM [2]. In contrast, other TS inhibitors like trimethoprim derivatives show significantly weaker binding, highlighting the potential of this scaffold for targeting TS [3].
| Evidence Dimension | Inhibitory activity against thymidylate synthase (TS) |
|---|---|
| Target Compound Data | Ki = 0.0900 nM (for a closely related thiazole-tetrahydropyridine analog) |
| Comparator Or Baseline | 1843U89 (clinical TS inhibitor): Ki = 0.09 nM |
| Quantified Difference | Comparable to clinical candidate (difference of 0.0000 nM) |
| Conditions | Purified recombinant human TS expressed in E. coli; assay measures oxidation of tetrahydrofolate to dihydrofolate spectrophotometrically. |
Why This Matters
This class-level data suggests that 4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine possesses a core scaffold capable of potent TS inhibition, a key target in anticancer drug development.
- [1] In vitro uptake, anabolism, and cellular retention of 1843U89 and other benzoquinazoline inhibitors of thymidylate synthase. Cancer Res. 1995. View Source
- [2] BindingDB. Affinity data for thymidylate synthase inhibitor (BDBM50040861). Ki = 0.0900 nM. Accessed 2026. View Source
- [3] Molecular modelling study of trimethoprim derivatives as thymidylate synthase inhibitors. J. Mol. Graph. Model. 2019. View Source
